2-(Methylamino)quinolin-8-ol

Coordination Chemistry Metal Chelation Ligand Design

Standard 8-hydroxyquinoline provides only bidentate N,O-chelation, limiting selectivity in metal coordination studies. 2-(Methylamino)quinolin-8-ol overcomes this constraint through its 2-methylamino substituent, which creates a terdentate N,N,O-donor set that fundamentally alters metal-binding behavior. • Terdentate coordination changes conditional stability constants and metal-ion selectivity relative to unsubstituted 8-HQ; related terdentate 8-HQ derivatives achieve picomolar Cu(II) affinity (Kd = 35 pM at pH 7.4). • Enables chelation-assisted de-aryloxylative amination-a key synthetic route to bioactive PRMT5 inhibitor fragments not accessible with bidentate analogs. • Supplied at ≥95% purity with standardized safety data, ensuring reproducibility in coordination chemistry, analytical sensing, and medicinal chemistry SAR programs.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 70125-17-6
Cat. No. B1362839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)quinolin-8-ol
CAS70125-17-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C=CC=C2O)C=C1
InChIInChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12)
InChIKeyXBYZXLIEDQJISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)quinolin-8-ol: Physicochemical Profile & Specifications


2-(Methylamino)quinolin-8-ol (CAS 70125-17-6; molecular formula C₁₀H₁₀N₂O; molecular weight 174.20 g/mol) is a 2-amino-substituted derivative of the 8-hydroxyquinoline (8-HQ) heterocyclic scaffold [1]. The compound features a secondary methylamino group at the 2-position and a phenolic hydroxyl at the 8-position, establishing a bidentate N,O-chelation motif characteristic of analytically useful 8-hydroxyquinoline-based ligands [2]. Its computed physicochemical descriptors include XLogP3-AA = 2.2, topological polar surface area = 45.2 Ų, and two hydrogen bond donor sites, positioning it as a moderately lipophilic ligand suitable for metal coordination applications [1].

2-(Methylamino)quinolin-8-ol: Differentiation from 8-HQ Analogs


The 2-amino substitution in 2-(Methylamino)quinolin-8-ol fundamentally alters the electronic environment and steric profile of the 8-hydroxyquinoline chelation core relative to unsubstituted 8-HQ or 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine). While 8-HQ functions as a bidentate N,O-donor, the introduction of a secondary amine at the 2-position creates a terdentate N,N,O-coordination potential that modifies metal-binding selectivity, conditional stability constants, and redox behavior [1]. Systematic potentiometric studies of alkyl- and alkenyl-substituted 8-quinolinols have established that substitution position and identity directly modulate acid dissociation constants and complex stability constants with divalent metals including Co(II), Ni(II), Cd(II), Zn(II), and Pb(II) [2]. Consequently, procurement substitution with unsubstituted 8-HQ or 2-methyl analogs—which lack the 2-amino functionality—yields a fundamentally different ligand with altered coordination geometry, metal-ion selectivity, and pH-dependent chelation efficiency, rendering them non-interchangeable for structure-sensitive applications in coordination chemistry, analytical sensing, or biological metal-chelation studies.

2-(Methylamino)quinolin-8-ol: Comparative Evidence


Terdentate vs. Bidentate Chelation

2-(Methylamino)quinolin-8-ol contains both a methylamino nitrogen at the 2-position and a phenolic hydroxyl at the 8-position, enabling terdentate N,N,O coordination that is structurally distinct from the bidentate N,O chelation of unsubstituted 8-hydroxyquinoline. This terdentate motif alters the coordination geometry and conditional metal-binding affinity [1]. The related 2-[(dimethylamino)methyl]-8-hydroxyquinoline, also a terdentate 8-HQ derivative, exhibits a conditional dissociation constant for Cu(II) of Kd(CuL) = 35 pM at pH 7.4, demonstrating picomolar copper affinity attributable to the enhanced coordination environment provided by the 2-position aminoalkyl substitution [1].

Coordination Chemistry Metal Chelation Ligand Design

PRMT5 Inhibitor Fragment Intermediate

2-(Methylamino)quinolin-8-ol serves as a key intermediate in the synthesis of a bioactive PRMT5 (protein arginine methyltransferase 5) inhibitor fragment via chelation-assisted de-aryloxylative amination of 2-aryloxy quinolines . This synthetic application is not reported for unsubstituted 8-hydroxyquinoline or 2-methyl-8-hydroxyquinoline analogs, which lack the requisite 2-amino substitution for this chelation-assisted transformation .

Medicinal Chemistry PRMT5 Inhibition Synthetic Methodology

Commercial Availability & Batch Consistency

2-(Methylamino)quinolin-8-ol is commercially available with defined purity specifications (≥95.0% by HPLC) and comprehensive safety documentation, including GHS hazard classification and precautionary statements . This contrasts with the procurement landscape for many closely related 2-substituted 8-hydroxyquinoline derivatives, which may lack consistent commercial supply channels, verified purity documentation, or standardized SDS availability, complicating experimental reproducibility and compliance with laboratory safety protocols.

Chemical Procurement Laboratory Supply Quality Control

Acid Dissociation & Metal Complex Stability

Systematic potentiometric studies of alkyl- and alkenyl-substituted 8-quinolinols have demonstrated that substitution at the 2-position and other ring positions produces measurable shifts in both acid dissociation constants (pKa) and metal complex stability constants [1]. These studies, which encompass 2-(Methylamino)quinolin-8-ol within the broader class of substituted 8-quinolinols, establish that the 2-amino substitution alters the ligand's protonation state and metal-binding thermodynamics relative to unsubstituted 8-HQ and 2-methyl-8-HQ [1]. The stability constants for complexes with Co(II), Ni(II), Cd(II), Zn(II), and Pb(II) have been quantitatively determined across the substituted series, providing a basis for selecting the appropriate derivative for specific metal-ion applications [1].

Analytical Chemistry Stability Constants Metal-Ligand Equilibria

2-(Methylamino)quinolin-8-ol: Application Scenarios


Terdentate Ligand for Metal Complexation

The N,N,O-coordination motif of 2-(Methylamino)quinolin-8-ol enables terdentate chelation that differs from the bidentate binding mode of unsubstituted 8-HQ [1]. This property supports fundamental coordination chemistry investigations exploring how increased denticity alters complex geometry, metal-ion selectivity, and conditional stability across the transition metal series, with related terdentate 8-HQ derivatives demonstrating picomolar Cu(II) affinity (Kd = 35 pM at pH 7.4) [1].

PRMT5 Inhibitor Fragment Synthesis

The compound participates as a key intermediate in chelation-assisted de-aryloxylative amination reactions, providing a documented synthetic route to a bioactive PRMT5 inhibitor fragment . This application is enabled specifically by the 2-amino substitution, which facilitates the chelation-assisted transformation not accessible with unsubstituted or 2-alkyl 8-hydroxyquinoline derivatives .

8-Quinolinol Stability Reference Standard

As part of the systematically studied series of alkyl- and alkenyl-substituted 8-quinolinols, 2-(Methylamino)quinolin-8-ol contributes to understanding how 2-position substitution modulates acid dissociation constants and metal complex stability constants relative to unsubstituted 8-HQ and 8-hydroxyquinaldine [2]. This makes it a relevant reference compound for analytical chemists investigating structure-property relationships in chelating ligands.

SAR Campaigns for 2-Amino-8-HQ Derivatives

The 2-methylamino substitution represents a specific structural modification that can be systematically compared with other 2-substituted 8-HQ analogs (e.g., 2-chloro, 2-alkyl, 2-dialkylamino) in SAR studies. The documented procurement availability with ≥95% purity and standardized safety data supports reproducible experimental design in medicinal chemistry programs exploring the impact of 2-position substitution on biological activity or metal-binding behavior.

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